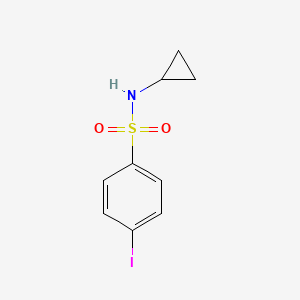

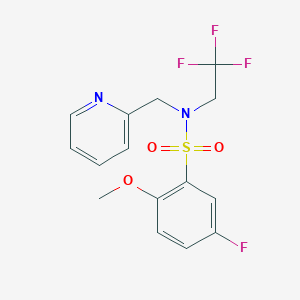

Cyclopropyl((4-iodophenyl)sulfonyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamides, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, can be achieved through various methods . One approach involves the reaction of sulfonic acids or its sodium salts under microwave irradiation . Another method uses the combination of H2O2 and SOCl2 for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides . These sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .Molecular Structure Analysis

This compound has a molecular formula of C9H10INO2S . The cyclopropyl group is a chemical structure derived from cyclopropane . It has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo various reactions . For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings . Additionally, the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides can produce various substituted aryl cyclopropanes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.15 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Cyclopropyl((4-iodophenyl)sulfonyl)amine has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been used as a reagent in various synthetic transformations, such as the synthesis of metal complexes. In organic synthesis, this compound has been used as a ligand in the synthesis of metal complexes, and in biochemistry, this compound has been explored as a potential therapeutic agent.

Mécanisme D'action

Target of Action

Cyclopropyl((4-iodophenyl)sulfonyl)amine is a Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the citric acid cycle, which is central to cellular respiration. By inhibiting this enzyme, the compound disrupts energy production within the cell .

Mode of Action

The compound interacts with its target, succinate dehydrogenase, by binding to the ubiquinone binding site of the enzyme . This binding inhibits the enzyme’s activity, preventing it from catalyzing the oxidation of succinate to fumarate, a key step in the citric acid cycle .

Biochemical Pathways

By inhibiting succinate dehydrogenase, the compound disrupts the citric acid cycle, a crucial biochemical pathway for energy production within the cell . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a disruption in energy production within the cell . This can result in cell death, providing a potential mechanism for its therapeutic effects .

Avantages Et Limitations Des Expériences En Laboratoire

Cyclopropyl((4-iodophenyl)sulfonyl)amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, this compound can be used to inhibit certain enzymes and proteins, which can be useful for studying their function. However, this compound also has some limitations. It is not water soluble, and it is not very stable in solution. In addition, it can be toxic in high concentrations.

Orientations Futures

There are several potential future directions for research involving Cyclopropyl((4-iodophenyl)sulfonyl)amine. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another potential direction is to explore its potential use in the synthesis of metal complexes. In addition, further research could be done to explore its mechanism of action and its biochemical and physiological effects. Finally, more research could be done to explore its stability in solution and its potential toxicity.

Méthodes De Synthèse

The synthesis of Cyclopropyl((4-iodophenyl)sulfonyl)amine has been reported in various studies. The most common method for its synthesis involves the reaction of 4-iodophenylsulfonyl chloride with cyclopropyl amine in the presence of a base, such as potassium carbonate. The reaction proceeds in the presence of a solvent, such as dimethylformamide, and yields this compound as the desired product.

Safety and Hazards

While specific safety data for Cyclopropyl((4-iodophenyl)sulfonyl)amine was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray . If swallowed or inhaled, medical attention should be sought immediately .

Propriétés

IUPAC Name |

N-cyclopropyl-4-iodobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCZGONWLWIQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)

![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)

![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)

![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)

![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/no-structure.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)

![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)

![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)